![molecular formula C10H13ClO4 B13179637 Methyl 3'-chloro-8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13179637.png)
Methyl 3'-chloro-8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3'-chloro-8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate is a structurally complex molecule featuring a spirocyclic system comprising a bicyclo[3.2.1]octane core fused to an oxirane (epoxide) ring. Key structural attributes include:
- Bicyclo[3.2.1]octane framework: A bridged bicyclic system with one oxygen atom replacing a carbon at the 8-position (8-oxa), reducing ring strain compared to non-oxygenated analogs.
- Substituents: A chlorine atom and a methyl carboxylate group at the 3'-position of the oxirane ring, which may influence electronic properties and metabolic stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3’-chloro-8-oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the enantioselective construction of the bicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3’-chloro-8-oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 3’-chloro-8-oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carboxylate has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3’-chloro-8-oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their distinguishing features:
* The target compound’s formula is inferred as approximately C11H15ClO4 based on structural analysis.
Key Comparative Insights:
Bicyclo System Variations: The target’s 8-oxabicyclo[3.2.1]octane core distinguishes it from nitrogen-containing analogs (e.g., 8-azabicyclo derivatives), which are prevalent in neuroactive compounds like RTI-336 . Bicyclo[2.2.1]heptane analogs (e.g., ) exhibit higher ring strain, which may enhance reactivity but limit stability.
Substituent Effects :
- The 3'-chloro and methyl ester groups on the oxirane ring contrast with aromatic substituents in DAT inhibitors (e.g., RTI-336’s 4-chlorophenyl and isoxazole groups). This difference may reduce DAT affinity but improve metabolic resistance .
- Functionalization with hydantoin rings () or silyl ethers (–6) highlights the spiro system’s versatility in drug design .
Reactivity and Synthetic Utility :
- The strained spiro-oxirane in the target compound could serve as a reactive site for ring-opening reactions, analogous to epoxide-based cross-coupling strategies in complex syntheses .
Research Implications and Limitations
- Synthetic Challenges : The spiro-oxirane system’s strain may complicate large-scale synthesis, necessitating optimized catalytic methods (e.g., iridium-catalyzed allylic substitution, as in ) .
- Data Gaps : Empirical studies on the target’s physicochemical properties (e.g., solubility, logP) and biological activity are needed to validate hypotheses derived from structural analogs.
Biological Activity
Methyl 3'-chloro-8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate, with the CAS number 1936555-96-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₀H₁₃ClO₄
- Molecular Weight : 232.66 g/mol
- Structure : The compound features a bicyclic structure with an oxirane and carboxylate functional group, which may contribute to its biological activity.
Biological Activity Overview
This compound has been investigated for various biological activities:
- Cholinesterase Inhibition : Preliminary studies suggest that compounds with similar bicyclic structures exhibit cholinesterase inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can enhance cholinergic transmission in the brain .
- Antimicrobial Activity : Some derivatives of bicyclic compounds have shown antimicrobial properties against various pathogens. The presence of the oxirane ring may enhance interaction with microbial cell membranes .
- Anticancer Potential : There is emerging evidence that spirocyclic compounds can exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. The specific pathways activated by this compound require further investigation .
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in neurotransmission and metabolic pathways.
- Receptor Modulation : The structural features may allow it to interact with various receptors, modulating their activity and influencing cellular responses.
Case Study 1: Cholinesterase Inhibition
A study investigating the cholinesterase inhibitory activity of bicyclic compounds found that certain analogs demonstrated IC50 values in the low micromolar range for AChE and BChE inhibition. For instance, an analog with a similar bicyclic structure showed an IC50 of 8.3 µM against AChE, suggesting potential therapeutic applications in neurodegenerative conditions .
Compound | IC50 (µM) | Target Enzyme |
---|---|---|
Analog A | 8.3 | AChE |
Analog B | 31 | BChE |
Case Study 2: Antimicrobial Activity
Research on the antimicrobial efficacy of bicyclic derivatives indicated that some compounds exhibited significant activity against Gram-positive and Gram-negative bacteria, highlighting the potential of this compound as a lead compound for antibiotic development .
Case Study 3: Anticancer Properties
In vitro studies on spirocyclic compounds have shown promising results in inducing apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators .
Properties
Molecular Formula |
C10H13ClO4 |
---|---|
Molecular Weight |
232.66 g/mol |
IUPAC Name |
methyl 2'-chlorospiro[8-oxabicyclo[3.2.1]octane-2,3'-oxirane]-2'-carboxylate |
InChI |
InChI=1S/C10H13ClO4/c1-13-8(12)10(11)9(15-10)5-4-6-2-3-7(9)14-6/h6-7H,2-5H2,1H3 |
InChI Key |
GVFHNUDSISCJKS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(C2(O1)CCC3CCC2O3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.